- Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses, United States, , ,
Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

944804-88-0 structure
Nome do Produto:tert-butyl N-(4-bromothiazol-2-yl)carbamate
N.o CAS:944804-88-0
MF:C8H11BrN2O2S
MW:279.154139757156
MDL:MFCD11111844
CID:796746
PubChem ID:45117837
tert-butyl N-(4-bromothiazol-2-yl)carbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
- tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
- tert-butyl (4-bromothiazol-2-yl)carbamate
- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
- QC-6441
- t-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
- (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
- 2-(Boc-amino)-4-bromothiazole
- CM10833
- FCH1402824
- SY045933
- AX8158298
- AB0027805
- ST24031809
- W9687
- C2015
- ter
- 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
- tert-butyl N-(4-bromothiazol-2-yl)carbamate
- DTXSID00668689
- 944804-88-0
- SB40144
- A859403
- SCHEMBL1744171
- AKOS015834976
- MFCD11111844
- FT-0646750
- GS-4198
- AMY28982
- Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
- CS-M3527
- Tert-Butyl4-Bromothiazol-2-Ylcarbamate
-
- MDL: MFCD11111844
- Inchi: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
- Chave InChI: OVRIFGLINJVMLO-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=N1)NC(=O)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 277.97200
- Massa monoisotópica: 277.972
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 220
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.9
- Superfície polar topológica: 79.5
Propriedades Experimentais
- Cor/Forma: No data avaiable
- Densidade: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: No data available
- Ponto de ebulição: No data available
- Ponto de Flash: No data available
- Índice de Refracção: 1.595
- Solubilidade: Very slightly soluble (0.27 g/l) (25 º C),
- PSA: 79.46000
- LogP: 3.32560
- Pressão de vapor: No data available
tert-butyl N-(4-bromothiazol-2-yl)carbamate Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H302-H315-H319-H332-H335
-
Declaração de Advertência:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Inert atmosphere,2-8°C
tert-butyl N-(4-bromothiazol-2-yl)carbamate Dados aduaneiros
- CÓDIGO SH:2934100090
- Dados aduaneiros:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
tert-butyl N-(4-bromothiazol-2-yl)carbamate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFC50-5G |
tert-butyl N-(4-bromothiazol-2-yl)carbamate |
944804-88-0 | 97% | 5g |
¥ 2,376.00 | 2023-04-12 | |
Chemenu | CM189720-5g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 5g |
$458 | 2021-08-05 | |
eNovation Chemicals LLC | Y1125265-25g |
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |
944804-88-0 | 95% | 25g |
$1340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125265-1g |
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |
944804-88-0 | 95% | 1g |
$150 | 2024-07-28 | |
abcr | AB436739-250 mg |
tert-Butyl 4-bromothiazol-2-ylcarbamate, 95%; . |
944804-88-0 | 95% | 250MG |
€95.30 | 2023-07-18 | |
ChemScence | CS-M3527-10g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 10g |
$712.0 | 2022-04-26 | |
Chemenu | CM189720-1g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 1g |
$173 | 2021-08-05 | |
ChemScence | CS-M3527-100mg |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 100mg |
$19.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13390-1g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 95% | 1g |
¥192.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1006991-10G |
tert-butyl N-(4-bromothiazol-2-yl)carbamate |
944804-88-0 | 97% | 10g |
$295 | 2024-07-21 |
tert-butyl N-(4-bromothiazol-2-yl)carbamate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 5 min, 10 °C; 10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
Referência
- Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C
1.2 Solvents: Water ; 5 min
1.2 Solvents: Water ; 5 min
Referência
- Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents, United States, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; overnight, 60 °C
Referência
- Preparation of aminoheteroaryl compounds and uses thereof, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitorEuropean Journal of Medicinal Chemistry, 2018, 158, 896-916,
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 15 min, 0 °C
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
Referência
- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activationBioorganic & Medicinal Chemistry, 2021, 43,,
Método de produção 9
Condições de reacção
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; cooled; 5 min, cooled
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
Referência
- Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 85 °C
Referência
- Preparation of galactosides inhibitor of galectins, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
Referência
- Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C
Referência
- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-AminothiazolesJournal of Organic Chemistry, 2018, 83(24), 15380-15405,
tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials
- 2,4-Dibromothiazole
- tert-Butyl carbamate
- Di-tert-butyl dicarbonate
- N-Boc-2-Amino-5-bromothiazole
- 4-Bromo-2-thiazolamine
tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products
tert-butyl N-(4-bromothiazol-2-yl)carbamate Literatura Relacionada
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate

Pureza:99%
Quantidade:25g
Preço ($):584.0